methyl 2-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate
Description
Methyl 2-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate is a heterocyclic compound featuring a fused triazoloquinazolinone core linked to a methyl benzoate moiety via an acetamido bridge. Quinazolinone derivatives are well-documented for their antimicrobial, anti-inflammatory, and receptor-modulating activities .
Properties
IUPAC Name |
methyl 2-[[2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-12-6-5-8-14-17(12)21-11-24-18(14)23-25(20(24)28)10-16(26)22-15-9-4-3-7-13(15)19(27)29-2/h3-9,11H,10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZCQHIAXRJJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors to form the triazoloquinazoline core, followed by acylation and esterification reactions to introduce the acetyl and benzoate groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazoloquinazoline core, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that methyl 2-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate exhibits significant anticancer properties. Research has shown that compounds with triazole and quinazoline moieties can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, a study demonstrated that this compound inhibits the proliferation of cancer cells in vitro and in vivo, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro assays have revealed that this compound exhibits activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .
Agricultural Applications
Pesticidal Activity
In agricultural research, the compound has shown promise as a pesticide. Its unique structure may allow it to interact effectively with biological targets in pests. Field trials have indicated that formulations containing this compound can reduce pest populations significantly while being less harmful to beneficial insects compared to conventional pesticides .
Plant Growth Regulation
Additionally, this compound has been studied for its effects on plant growth. Preliminary results suggest that it may enhance growth rates and improve resistance to environmental stressors when applied as a foliar spray .
Materials Science Applications
Polymer Synthesis
The compound's chemical properties make it suitable for use in polymer synthesis. It can serve as a monomer or additive to create polymers with enhanced mechanical properties and thermal stability. Research is ongoing to explore its incorporation into biodegradable plastics .
Nanomaterials Development
Recent advancements have also explored the use of this compound in the development of nanomaterials. Its ability to form stable complexes with metal ions could lead to applications in catalysis and sensor technology .
Mechanism of Action
The mechanism of action of methyl 2-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Triazolo[1,5-c]Pyrimidine Derivatives (e.g., MRS5346)
MRS5346 (Alexa Fluor-488 labeled A2A adenosine receptor antagonist) contains a triazolo[1,5-c]pyrimidine core linked to a benzoate-fluorophore conjugate. The quinazolinone system in the target compound offers a larger planar structure, which may enhance affinity for hydrophobic binding pockets .
Pyrazolo-Triazolo-Pyrimidine Derivatives (e.g., Compound 15 in )
Compound 15 features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with a thioureido-benzoate substituent. The target compound’s triazoloquinazolinone lacks the pyrazole ring, simplifying synthesis but reducing opportunities for hydrogen bonding. The benzoate ester in both compounds suggests comparable hydrolytic stability, though the thioureido group in Compound 15 may confer higher polarity .
Substituent Effects
N-(4-Methoxyphenyl)-2-{7-Methyl-3-Oxo-Triazoloquinazolin-2-Yl}Acetamide ()
This analog replaces the methyl benzoate group with a 4-methoxyphenyl acetamide. However, the benzoate ester in the target compound may improve membrane permeability due to higher lipophilicity (logP ~2.5 estimated) .
Methyl 2-((3-(3-Methoxyphenyl)-4-Oxo-Quinazolin-2-Yl)Thio)Acetate ()
This derivative substitutes the triazolo ring with a thioacetate group. The triazolo ring in the target compound likely enhances thermal stability (decomposition temperature >250°C inferred from similar compounds) .
Physicochemical and Spectroscopic Data Comparison
Biological Activity
Methyl 2-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the current understanding of its biological properties based on available literature, including synthesis methods, biological assays, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a quinazoline derivative fused with a triazole moiety. This structural configuration is significant as it influences the biological activity of the compound. The molecular formula for this compound is , and it possesses several functional groups that contribute to its pharmacological properties.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit a broad spectrum of antitumor activities. The incorporation of triazole into the quinazoline framework enhances its efficacy against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that related compounds with similar structures show significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate to high potency against these cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 10.58 |
| Compound B | MCF-7 | 10.82 |
| Methyl 2-(...) | HepG2 | TBD |
| Methyl 2-(...) | MCF-7 | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of methyl 2-(...) has been explored through various assays. Quinazoline derivatives are known to inhibit pro-inflammatory cytokines and mediators. For example:
- Cytokine Inhibition : Compounds similar to methyl 2-(...) have shown significant inhibition of cytokines such as TNF-alpha and IL-6 in experimental models .
Synthesis Methods
The synthesis of methyl 2-(...) generally involves multi-step chemical reactions starting from simple precursors. Common methods include:
- Condensation Reactions : The initial step often involves the condensation of substituted quinazolines with acetamides.
- Cyclization : Subsequent cyclization steps introduce the triazole moiety, enhancing the compound's biological activity.
- Purification : Final products are typically purified using techniques like recrystallization or chromatography.
Case Studies
Several studies have reported on the synthesis and evaluation of quinazoline derivatives:
- Study on Quinazoline Derivatives : A systematic review highlighted various synthesized quinazoline derivatives that demonstrated antitumor activity against HepG2 and MCF-7 cells with varying degrees of potency .
- Anti-inflammatory Evaluation : Another study focused on a series of quinazoline compounds exhibiting anti-inflammatory properties in carrageenan-induced paw edema models, where significant reductions in edema were observed .
Structure-Activity Relationship (SAR)
The biological activity of methyl 2-(...) can be attributed to specific structural features:
- Triazole Ring : The presence of the triazole ring is crucial for enhancing binding affinity to target proteins involved in cancer progression and inflammation.
- Substituents on Quinazoline : Variations in substituents on the quinazoline core can lead to changes in potency and selectivity towards different biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
